molecular formula C22H24N2O3 B11009648 N-(2,3-dihydro-1H-inden-5-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11009648
M. Wt: 364.4 g/mol
InChI Key: TXYPORBMDYNYFC-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that combines an indene moiety, an ethoxyphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the indene and pyrrolidine rings, followed by the introduction of the ethoxyphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Researchers explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1H-inden-5-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves interactions with molecular targets, such as enzymes or receptors. These interactions can modulate specific pathways, leading to the desired biological or chemical outcomes. The exact mechanism of action may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,3-dihydro-1H-inden-5-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide include:

  • N-(2,3-dihydro-1H-inden-5-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • N-(2,3-dihydro-1H-inden-5-yl)-1-(4-propoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H24N2O3/c1-2-27-20-10-8-19(9-11-20)24-14-17(13-21(24)25)22(26)23-18-7-6-15-4-3-5-16(15)12-18/h6-12,17H,2-5,13-14H2,1H3,(H,23,26)

InChI Key

TXYPORBMDYNYFC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(CCC4)C=C3

Origin of Product

United States

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